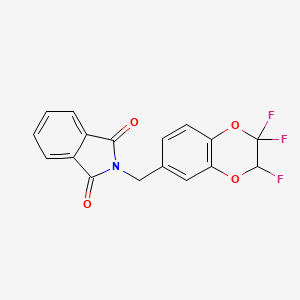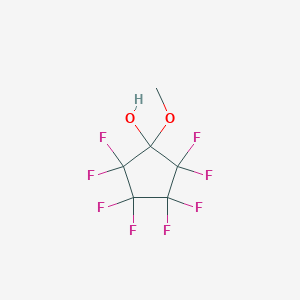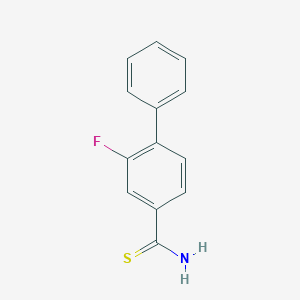![molecular formula C30H26F4O4 B6312813 1,2-Bis[[(4-methoxybenzyl)oxy]phenyl]-1,1,2,2-tetrafluoroethane CAS No. 1357624-46-4](/img/structure/B6312813.png)
1,2-Bis[[(4-methoxybenzyl)oxy]phenyl]-1,1,2,2-tetrafluoroethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis[[(4-methoxybenzyl)oxy]phenyl]-1,1,2,2-tetrafluoroethane (also known as HFE-7000) is a fluorinated ether compound that is used as a solvent in a variety of applications, including in laboratory experiments. It is a colorless, low-toxicity liquid that has a low vapor pressure and a low boiling point. HFE-7000 is highly resistant to oxidation and hydrolysis, making it an ideal choice for a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
HFE-7000 has been used in a variety of scientific research applications. It has been used in the synthesis of organic compounds, in the extraction of volatile organic compounds, and in the study of reaction kinetics. It has also been used in the separation of enantiomers and in the study of chemical reactivity. HFE-7000 has also been used as a solvent in the synthesis of polymers and in the study of the physical properties of materials.
Mecanismo De Acción
HFE-7000 acts as a solvent by dissolving other compounds and allowing them to mix together. It is also able to form hydrogen bonds with other molecules, which can affect the reactivity of the molecules in the solution. Additionally, HFE-7000 can act as a proton donor, which can affect the rate of a reaction.
Biochemical and Physiological Effects
HFE-7000 is considered a low-toxicity solvent and is not expected to have any significant biochemical or physiological effects. It is not expected to cause any skin or eye irritation, and is not expected to be a carcinogen or to cause any other adverse health effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HFE-7000 has several advantages that make it an ideal choice for laboratory experiments. It is a colorless, low-toxicity liquid with a low vapor pressure and a low boiling point. It is highly resistant to oxidation and hydrolysis, and is also non-flammable and non-explosive. Additionally, it is relatively inexpensive and easy to use.
However, there are some limitations to using HFE-7000 in laboratory experiments. It is not miscible with water, so it cannot be used in aqueous solutions. Additionally, it can form complexes with certain metals, which can affect the reactivity of the molecules in the solution.
Direcciones Futuras
There are several potential future directions for the use of HFE-7000. It could be used in the synthesis of complex organic compounds, or in the extraction of volatile organic compounds. It could also be used in the study of reaction kinetics, and in the separation of enantiomers. Additionally, it could be used in the study of the physical properties of materials, and in the synthesis of polymers. Finally, it could be used in the development of new solvents for laboratory experiments.
Métodos De Síntesis
HFE-7000 is synthesized by the reaction of 4-methoxybenzyl chloride and 1,1,2,2-tetrafluoroethane in the presence of a strong base such as sodium hydroxide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and yields a colorless liquid.
Propiedades
IUPAC Name |
1-methoxy-4-[[4-[1,1,2,2-tetrafluoro-2-[4-[(4-methoxyphenyl)methoxy]phenyl]ethyl]phenoxy]methyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26F4O4/c1-35-25-11-3-21(4-12-25)19-37-27-15-7-23(8-16-27)29(31,32)30(33,34)24-9-17-28(18-10-24)38-20-22-5-13-26(36-2)14-6-22/h3-18H,19-20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVXCNGDCWQDMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC=C(C=C2)C(C(C3=CC=C(C=C3)OCC4=CC=C(C=C4)OC)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26F4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis[[(4-methoxybenzyl)oxy]phenyl]-1,1,2,2-tetrafluoroethane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![N-[4-nitro-2,5-bis(trifluoromethoxy)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B6312786.png)

